molecular formula C14H12FIN2O B7477363 N-(3-fluorophenyl)-2-(2-iodoanilino)acetamide

N-(3-fluorophenyl)-2-(2-iodoanilino)acetamide

Cat. No. B7477363
M. Wt: 370.16 g/mol
InChI Key: QRIZLRDYYNYKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FIIN-2 is a small molecule inhibitor that specifically targets the oncogenic protein FGFR1. FGFR1 is a receptor tyrosine kinase that is overexpressed in various types of cancer, including breast, lung, and gastric cancer. By inhibiting FGFR1, FIIN-2 has the potential to suppress tumor growth and metastasis, making it a promising candidate for cancer therapy.

Mechanism of Action

FIIN-2 works by binding to the ATP-binding pocket of FGFR1, thereby inhibiting its kinase activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. By targeting FGFR1, FIIN-2 specifically targets cancer cells that overexpress FGFR1, while sparing normal cells that do not express high levels of this protein.
Biochemical and Physiological Effects:
FIIN-2 has been shown to have a range of biochemical and physiological effects. In addition to inhibiting FGFR1 activity, FIIN-2 has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical step in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using FIIN-2 in lab experiments is its specificity for FGFR1. This allows researchers to selectively target cancer cells that overexpress FGFR1, while minimizing off-target effects. However, one limitation of FIIN-2 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on FIIN-2. One area of focus is the development of more potent and selective FGFR1 inhibitors. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to FGFR1 inhibition. Additionally, there is ongoing research on the combination of FIIN-2 with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects.
In conclusion, FIIN-2 is a promising small molecule inhibitor that has the potential to be used as a therapeutic agent for various types of cancer. Its specificity for FGFR1 makes it an attractive candidate for cancer therapy, and its biochemical and physiological effects have been extensively studied. While there are some limitations to its use in lab experiments, ongoing research is focused on improving its efficacy and identifying new applications for this compound.

Synthesis Methods

The synthesis of FIIN-2 involves a multi-step process that begins with the reaction of 3-fluoroaniline and 2-iodoaniline to form 3-fluoro-N-(2-iodophenyl)aniline. This intermediate is then reacted with ethyl chloroacetate to form N-(3-fluorophenyl)-2-(2-iodoanilino)acetamide, which is the final product. The synthesis of FIIN-2 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

FIIN-2 has been extensively studied in preclinical models of cancer, where it has shown promising results. In a study published in Cancer Research, FIIN-2 was found to inhibit the growth of breast cancer cells both in vitro and in vivo. Another study published in Molecular Cancer Therapeutics demonstrated that FIIN-2 could sensitize lung cancer cells to chemotherapy. These findings suggest that FIIN-2 could be used as a potential therapeutic agent for various types of cancer.

properties

IUPAC Name

N-(3-fluorophenyl)-2-(2-iodoanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FIN2O/c15-10-4-3-5-11(8-10)18-14(19)9-17-13-7-2-1-6-12(13)16/h1-8,17H,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIZLRDYYNYKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)NC2=CC(=CC=C2)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.